molecular formula C35H43ClN2O7 B1247924 Cryptophycin 3

Cryptophycin 3

Cat. No. B1247924
M. Wt: 639.2 g/mol
InChI Key: QLGFKEFRTAOKJU-XVUNPSCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 3 is a natural product found in Nostoc with data available.

Scientific Research Applications

Antimicrotubule Agent Active Against Drug-Resistant Cells

Cryptophycin 3 is identified as a potent antimicrotubule agent, effective against drug-resistant cells. It causes dose-dependent inhibition of cell proliferation and alters cellular microtubules, similar to the effects of other antimicrotubule compounds like vinblastine. Cryptophycin 3 is particularly noted for its effectiveness against cells resistant to other treatments due to P-glycoprotein overexpression, making it a potential option for chemotherapy in drug-resistant tumors (Smith et al., 1994).

Interaction with Vinca Alkaloid Domain of Tubulin

The mechanism of action of cryptophycin 3 involves its interaction with the Vinca alkaloid domain of tubulin. It disrupts tubulin function and leads to a reduction in microtubule polymerization. This action is distinct from other antimitotic drugs, highlighting its unique interaction with tubulin (Smith & Zhang, 1996).

Anticancer Activity and Synthesis

Cryptophycin 3 belongs to a family of macrolide antimitotic agents that are potent stabilizers of microtubule dynamics. They show significant anticancer activity, including rapid induction of apoptosis at low concentrations. Challenges in synthesizing cryptophycin, due to its complex structure, have led to studies focusing on developing more stable and efficient synthetic variants (Eggen & Georg, 2002).

Synthesis and Evaluation of Cryptophycin Analogues

Research on cryptophycin analogues focuses on improving cytotoxicity and stability. Fluorinated cryptophycins, for example, have been synthesized and evaluated for their improved activities against cancer cell lines. Such research aims to enhance the therapeutic potential of cryptophycin derivatives (Weiss et al., 2012).

properties

Product Name

Cryptophycin 3

Molecular Formula

C35H43ClN2O7

Molecular Weight

639.2 g/mol

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28-,29+,31+/m1/s1

InChI Key

QLGFKEFRTAOKJU-XVUNPSCXSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

synonyms

cryptophycin 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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